molecular formula C16H12BrNO3 B12337096 N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide

Cat. No.: B12337096
M. Wt: 346.17 g/mol
InChI Key: QMFKWANYAHBYKA-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is a chemical compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a bromo and methoxy group, and an amide linkage to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-5-methoxybenzofuran-2-yl)acetamide
  • N-(3-Bromo-5-methoxybenzofuran-2-yl)propionamide
  • N-(3-Bromo-5-methoxybenzofuran-2-yl)butyramide

Uniqueness

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

N-(3-bromo-5-methoxy-1-benzofuran-2-yl)benzamide

InChI

InChI=1S/C16H12BrNO3/c1-20-11-7-8-13-12(9-11)14(17)16(21-13)18-15(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)

InChI Key

QMFKWANYAHBYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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